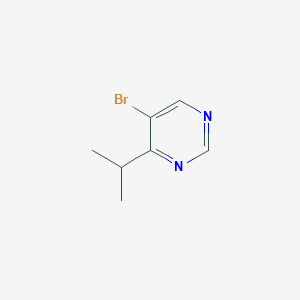

5-Bromo-4-isopropylpyrimidine

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Contemporary Science

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern science. wjarr.comscispace.com Its derivatives are fundamental to life itself, forming the essential building blocks of nucleic acids (DNA and RNA) in the form of thymine, cytosine, and uracil. gsconlinepress.comnih.gov This inherent biological significance makes the pyrimidine scaffold a "privileged" structure in drug discovery. nih.govtandfonline.com

The pyrimidine ring system is a versatile scaffold found in a wide array of pharmacologically active compounds. mdpi.commdpi.com Its unique physicochemical properties, including the ability to form hydrogen bonds, allow it to interact effectively with a multitude of biological targets. mdpi.commdpi.com Consequently, pyrimidine derivatives have been developed into a vast range of therapeutic agents with diverse clinical applications. gsconlinepress.comgsconlinepress.comnih.gov Research has demonstrated their efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govnih.govorientjchem.orgorientjchem.org The continuous evolution of synthetic methodologies provides chemists with robust tools to create novel pyrimidine-based molecules, further expanding their application in medicinal chemistry. aphrc.orggrowingscience.com

Table 1: Selected Biological Activities of Pyrimidine Derivatives

| Biological Activity | Description | Key References |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth through various mechanisms, including kinase inhibition. gsconlinepress.comtandfonline.com | gsconlinepress.com, mdpi.com, nih.gov, tandfonline.com |

| Antimicrobial | Activity against bacteria and fungi, addressing the challenge of antibiotic resistance. wjarr.comgsconlinepress.com | gsconlinepress.com, wjarr.com |

| Antiviral | Used in the development of drugs targeting viral replication. nih.govorientjchem.org | nih.gov, orientjchem.org |

| Anti-inflammatory | Utilized in creating agents to reduce inflammation. nih.govnih.gov | nih.gov, nih.gov |

| Antihypertensive | Forms the basis for drugs used to treat high blood pressure. nih.govmdpi.com | mdpi.com, nih.gov |

Significance of Halogenated Pyrimidines as Versatile Chemical Scaffolds

The introduction of halogen atoms, such as bromine, onto the pyrimidine ring dramatically enhances its utility as a chemical scaffold. beilstein-journals.org Halogenated pyrimidines are highly valuable intermediates in organic synthesis. researchgate.netontosight.ai The presence of a halogen atom, particularly on the electron-deficient pyrimidine ring, activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org This reactivity allows for the regioselective introduction of a wide variety of functional groups, enabling the construction of large and diverse chemical libraries from a single halogenated core. beilstein-journals.org

Beyond their synthetic utility, halogens play a crucial role in modulating the biological properties of molecules. researchgate.net The substitution of a hydrogen atom with a bromine atom can influence a compound's lipophilicity, conformation, and metabolic stability. researchgate.netump.edu.pl Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. ump.edu.pl This strategy has been successfully employed in the design of potent enzyme inhibitors and other bioactive compounds. bohrium.comnih.gov The incorporation of bromine into pyrimidine structures has led to the discovery of derivatives with significant antibacterial and antiproliferative activities. bohrium.comnih.govnih.gov

Role of Isopropyl Substituents in Modulating Pyrimidine Reactivity and Bioactivity

The isopropyl group (–CH(CH₃)₂), a small, branched alkyl substituent, is frequently incorporated into drug candidates to fine-tune their properties. fiveable.mefiveable.me Its primary influence stems from its steric bulk and lipophilicity. fiveable.meacs.org

In the context of a pyrimidine ring, an isopropyl group can exert significant steric effects, influencing the molecule's three-dimensional shape and conformational preferences. fiveable.mecdnsciencepub.com This can be critical for achieving shape complementarity with the binding site of a biological target, such as an enzyme or receptor, thereby enhancing potency and selectivity. ashp.orguomustansiriyah.edu.iq The bulkiness of the isopropyl group can shield adjacent parts of the molecule from metabolic enzymes, improving the drug's stability and duration of action.

From a physicochemical standpoint, the isopropyl group increases the lipophilicity (fat solubility) of a molecule. beilstein-journals.org This property is crucial for determining how a drug is absorbed, distributed, and transported across biological membranes. The isopropyl group is also considered a bioisostere for other groups like bromine or the trifluoromethyl group, meaning it can replace them while maintaining or improving biological activity. cambridgemedchemconsulting.comscripps.edu This concept of bioisosterism is a powerful tool in medicinal chemistry for optimizing lead compounds. uomustansiriyah.edu.iqprinceton.edu The steric and electronic effects of the isopropyl group can also influence the reactivity of the pyrimidine ring system itself. researchgate.netrsc.org

Overview of Current Research Trajectories Involving 5-Bromo-4-isopropylpyrimidine Analogues

Given the established importance of the pyrimidine core, halogen substituents, and isopropyl groups, research involving analogues of this compound is directed toward several key areas. The primary trajectory involves leveraging the reactive C-Br bond for the synthesis of novel derivatives. This includes:

Cross-Coupling Reactions: Utilizing modern catalytic methods such as Suzuki-Miyaura and Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position of the pyrimidine ring. rsc.org This allows for the creation of a diverse array of substituted pyrimidines with tailored properties.

Nucleophilic Aromatic Substitution: Exploring reactions where the bromine atom is displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to generate libraries of functionalized pyrimidines. beilstein-journals.orgresearchgate.net

A second major research trajectory is the biological evaluation of these newly synthesized analogues. Drawing from the known activities of related compounds, the primary areas of investigation include:

Anticancer and Antiproliferative Screening: Testing analogues for their ability to inhibit the growth of various cancer cell lines, a common application for novel halogenated heterocycles. nih.gov

Antimicrobial Assays: Evaluating compounds for activity against pathogenic bacteria and fungi, a critical need due to rising antibiotic resistance. bohrium.comnih.gov

Kinase Inhibition: Screening for inhibitory activity against specific protein kinases, as pyrimidine scaffolds are central to many approved kinase inhibitors used in oncology.

The overarching goal of these research efforts is to perform structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers aim to identify key structural features required for potency and selectivity, ultimately leading to the development of new lead compounds for therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(2)7-6(8)3-9-4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPQMMZNSQOAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650040 | |

| Record name | 5-Bromo-4-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-28-9 | |

| Record name | 5-Bromo-4-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-isopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 4 Isopropylpyrimidine

Nucleophilic Substitution Reactions of 5-Bromo-4-isopropylpyrimidine

While direct experimental studies on the nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature, the general reactivity of halopyrimidines provides a strong basis for predicting its behavior. The bromine atom at the C5 position of a pyrimidine (B1678525) ring is susceptible to displacement by various nucleophiles. The rate and success of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Common nucleophiles that are expected to react with this compound include amines, alkoxides, and thiolates, leading to the formation of 5-amino-, 5-alkoxy-, and 5-thio-substituted 4-isopropylpyrimidines, respectively.

Amination: The reaction with primary or secondary amines would likely proceed under thermal conditions or with the assistance of a base to yield the corresponding 5-amino-4-isopropylpyrimidine derivatives.

Alkoxylation: Alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, are anticipated to displace the bromide to form 5-alkoxy-4-isopropylpyrimidines. These reactions are typically carried out in the corresponding alcohol as the solvent.

Thiolation: Thiolates, generated from thiols and a base, can serve as potent nucleophiles to introduce a sulfur linkage at the C5 position, resulting in 5-alkylthio- or 5-arylthio-4-isopropylpyrimidines.

Due to the lack of specific experimental data for this compound in the reviewed literature, a data table for this section cannot be provided.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. As an aryl bromide, this compound is an excellent candidate for such transformations, enabling the introduction of a wide array of substituents at the C5 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction would enable the synthesis of 5-aryl- or 5-vinyl-4-isopropylpyrimidines. A typical catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium phosphate, in a solvent mixture such as dioxane/water or toluene (B28343)/ethanol/water.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific examples for this substrate were not found in the searched literature.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 4-Isopropyl-5-phenylpyrimidine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 4-Isopropyl-5-(4-methoxyphenyl)pyrimidine |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 80 | 4-Isopropyl-5-vinylpyrimidine |

Heck Coupling Reactions Involving this compound

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium species. Reacting this compound with various alkenes, such as acrylates or styrenes, would yield 5-alkenyl-4-isopropylpyrimidine derivatives. The reaction typically employs a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)₂], a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base, often a tertiary amine like triethylamine.

Table 2: Hypothetical Heck Coupling Reactions of this compound This table is illustrative and based on general knowledge of Heck reactions, as specific examples for this substrate were not found in the searched literature.

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | (E)-4-Isopropyl-5-styrylpyrimidine |

| Ethyl acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | 80 | Ethyl (E)-3-(4-isopropylpyrimidin-5-yl)acrylate |

| 1-Hexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 4-Isopropyl-5-(hex-1-en-1-yl)pyrimidine |

Stille Coupling Reactions

The Stille coupling involves the reaction of an organic halide with an organostannane compound, catalyzed by palladium. This method offers a pathway to introduce alkyl, vinyl, or aryl groups onto the pyrimidine ring. A common catalyst system is Pd(PPh₃)₄ in an anhydrous, non-polar solvent like toluene or THF.

Table 3: Hypothetical Stille Coupling Reactions of this compound This table is illustrative and based on general knowledge of Stille reactions, as specific examples for this substrate were not found in the searched literature.

| Organostannane | Catalyst | Solvent | Temperature (°C) | Product |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 4-Isopropyl-5-phenylpyrimidine |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 70 | 4-Isopropyl-5-vinylpyrimidine |

| (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ / P(fur)₃ | Dioxane | 100 | 4-Isopropyl-5-(thiophen-2-yl)pyrimidine |

Kumada Cross-Coupling Methods

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to react with an organic halide. This reaction is typically catalyzed by nickel or palladium complexes. It is a powerful method for forming C-C bonds but requires strict anhydrous conditions due to the high reactivity of Grignard reagents.

Table 4: Hypothetical Kumada Cross-Coupling Reactions of this compound This table is illustrative and based on general knowledge of Kumada couplings, as specific examples for this substrate were not found in the searched literature.

| Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Product |

| Phenylmagnesium bromide | Ni(dppe)Cl₂ | THF | 60 | 4-Isopropyl-5-phenylpyrimidine |

| Methylmagnesium chloride | Pd(dppf)Cl₂ | Diethyl ether | 35 | 4-Isopropyl-5-methylpyrimidine |

| Vinylmagnesium bromide | Ni(acac)₂ | THF | 25 | 4-Isopropyl-5-vinylpyrimidine |

Hiyama Cross-Coupling Approaches

The Hiyama coupling involves the cross-coupling of an organosilane with an organic halide, catalyzed by palladium. A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions. Organosilanes are attractive coupling partners due to their stability and low toxicity.

Table 5: Hypothetical Hiyama Cross-Coupling Reactions of this compound This table is illustrative and based on general knowledge of Hiyama couplings, as specific examples for this substrate were not found in the searched literature.

| Organosilane | Catalyst | Activator | Solvent | Temperature (°C) | Product |

| Phenyltrimethoxysilane | Pd(OAc)₂ / PPh₃ | TBAF | THF | 70 | 4-Isopropyl-5-phenylpyrimidine |

| Vinyltrimethoxysilane | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 4-Isopropyl-5-vinylpyrimidine |

| (Thiophen-2-yl)triethoxysilane | Pd(dba)₂ / XPhos | CsF | Toluene | 110 | 4-Isopropyl-5-(thiophen-2-yl)pyrimidine |

Palladium-Catalyzed Transformations for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C5 position of this compound serves as an excellent handle for such transformations. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org These reactions provide a direct route to a wide array of substituted pyrimidines.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids would yield the corresponding 5-aryl- or 5-heteroaryl-4-isopropylpyrimidines. The reaction conditions are generally mild and tolerate a wide range of functional groups. mdpi.comrsc.org

Sonogashira Coupling: To introduce an alkyne moiety at the C5 position, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples the bromopyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. rsc.orgsoton.ac.uk This pathway leads to the formation of 5-alkynyl-4-isopropylpyrimidines, which are versatile intermediates for further synthesis.

Heck Reaction: The Heck reaction allows for the arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.org In this context, this compound can be coupled with various alkenes to produce 5-alkenyl-4-isopropylpyrimidine derivatives. The reaction involves a palladium catalyst and a base, and it is a key method for creating substituted alkenes with high stereoselectivity. mdpi.combeilstein-journals.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines by forming a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.orglibretexts.org Applying this to this compound allows for the introduction of primary or secondary amines at the C5 position, yielding 5-amino-4-isopropylpyrimidine derivatives. matthey.com The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromopyrimidine (B23866) | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-Arylpyrimidine |

| Sonogashira | 5-Bromopyrimidine | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, DIPEA | 5-Alkynylpyrimidine |

| Heck | 5-Bromopyrimidine | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂, PPh₃, Et₃N | 5-Alkenylpyrimidine |

| Buchwald-Hartwig | 5-Bromopyrimidine | Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | 5-Aminopyrimidine |

Reactions with Organometallic Reagents

The C5-bromo substituent is also susceptible to reaction with highly nucleophilic organometallic reagents, primarily through halogen-metal exchange or by serving as an electrophilic site for nucleophilic attack.

Grignard reagents (R-MgX) can react with 5-bromopyrimidine derivatives in several ways. One key pathway is halogen-magnesium exchange, where the bromine atom is swapped for a magnesium halide group. For instance, reacting 5-bromopyrimidine with reagents like ethylmagnesium chloride can generate the corresponding 5-pyrimidinylmagnesium chloride. researchgate.net This newly formed Grignard reagent can then be quenched with various electrophiles to introduce a wide range of substituents at the C5 position.

Alternatively, under certain conditions, particularly with activating groups on the pyrimidine ring, Grignard reagents can add as nucleophiles to the electron-deficient pyrimidine ring, leading to dihydropyrimidine (B8664642) intermediates that may rearomatize upon workup. nih.gov The coordination of the magnesium species to a ring nitrogen can activate the C6 position towards nucleophilic attack. nih.gov Recent studies have also shown that coupling reactions between bromopyridines and Grignard reagents can be promoted by light, suggesting alternative, metal-catalyst-free pathways. nih.govorganic-chemistry.org

Organolithium reagents (R-Li), being more reactive than Grignard reagents, are highly effective for halogen-metal exchange reactions. wikipedia.org Treating this compound with an alkyllithium, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) is expected to rapidly and cleanly generate the 5-lithio-4-isopropylpyrimidine intermediate. byu.eduias.ac.in This powerful nucleophile can then react with a diverse array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install various functional groups. The lithium-halogen exchange is typically very fast, often outcompeting other potential reactions. wikipedia.org A combined approach using a Grignard reagent to deprotonate any acidic sites followed by an organolithium for the bromine-metal exchange has proven effective for functionalizing bromoheterocycles under non-cryogenic conditions. nih.govnih.gov

Oxidation and Reduction Reactions Affecting the Pyrimidine Scaffold

The pyrimidine ring itself can undergo oxidation and reduction, altering its aromaticity and substitution pattern.

Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This is typically achieved using oxidizing agents such as hydrogen peroxide in conjunction with an acid like trifluoroacetic acid (TFAA), or with peroxy acids like m-chloroperoxybenzoic acid (mCPBA). rsc.orgrsc.orgarkat-usa.org For this compound, oxidation would likely occur at the N1 or N3 position. The formation of an N-oxide group activates the pyrimidine ring for further functionalization, particularly for nucleophilic substitution at the C2, C4, and C6 positions.

Reduction: The pyrimidine ring can be reduced to its dihydro or tetrahydro derivatives through catalytic hydrogenation. umich.edu This transformation typically requires a transition metal catalyst, such as platinum, palladium, rhodium, or iridium, under a hydrogen atmosphere. dntb.gov.uagoogle.comrsc.org The reaction reduces the C=C double bonds within the ring. For example, asymmetric hydrogenation of 4-substituted pyrimidines using chiral iridium catalysts can yield chiral 1,4,5,6-tetrahydropyrimidines. dntb.gov.ua Electrocatalytic hydrogenation offers another modern approach to achieve this reduction under mild conditions. acs.org

Modifications of the Isopropyl Moiety within Pyrimidine Structures

While the pyrimidine ring and its bromo substituent are the primary sites of reactivity, the isopropyl group can also be functionalized, typically through free-radical reactions. The tertiary carbon-hydrogen bond of the isopropyl group is susceptible to radical abstraction.

Free-radical bromination, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), would be expected to selectively replace the tertiary hydrogen with a bromine atom. echemi.comstackexchange.combrainly.comreddit.comchegg.com This would produce 5-bromo-4-(2-bromo-2-propyl)pyrimidine. This new alkyl halide can then participate in a range of nucleophilic substitution or elimination reactions, providing a pathway to further diversify the structure at the C4 side chain.

Selective Post-Functionalization Strategies for Enhanced Complexity

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is a powerful strategy for rapidly generating analogues of a core structure. acs.orgberkeley.edu For pyrimidine derivatives, several advanced strategies exist.

One approach involves a deconstruction-reconstruction sequence, where the pyrimidine ring is activated, cleaved into a three-carbon building block, and then recyclized with different reagents to form a variety of other heterocycles, such as pyrazoles or new pyrimidines. researchgate.netnih.gov Another powerful technique is direct C-H functionalization. For instance, a C-H bond on the pyrimidine ring could be activated and converted to a C-F bond. The resulting fluoropyrimidine is an excellent substrate for nucleophilic aromatic substitution (SNAr), allowing the introduction of various O-, N-, S-, and C-based nucleophiles. acs.orgberkeley.edu These methods allow for the transformation of the pyrimidine core itself, providing access to novel scaffolds and enhancing molecular complexity beyond simple substitution reactions. acs.org

Advanced Medicinal Chemistry and Biological Activity of 5 Bromo 4 Isopropylpyrimidine Analogues

Elucidation of Molecular Mechanisms of Action

The biological activity of 5-bromo-4-isopropylpyrimidine and its analogues is rooted in their ability to interact with and modulate fundamental cellular processes at the molecular level. Understanding these mechanisms is crucial for the development of targeted therapeutics. The core activities of these compounds often revolve around the inhibition of key enzymes, interaction with specific biological receptors, and interference with the processes of nucleic acid replication.

Enzyme inhibition is a primary mechanism through which pyrimidine (B1678525) derivatives exert their biological effects. These compounds can act as inhibitors, molecules that bind to enzymes and decrease their activity. libretexts.org Inhibition can be reversible, where the inhibitor binds non-covalently, or irreversible, where the inhibitor typically forms a covalent bond with the enzyme. libretexts.orgyoutube.com

There are several types of reversible inhibition:

Competitive Inhibition: The inhibitor resembles the normal substrate and competes for the same active site on the enzyme. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. libretexts.orgyoutube.com

Noncompetitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's efficiency. nih.gov This type of inhibition is not affected by substrate concentration. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. youtube.com

Pyrimidine analogues often function as competitive inhibitors, particularly for enzymes involved in metabolic pathways. For instance, many kinase inhibitors are designed to compete with ATP (adenosine triphosphate) at its binding site on the enzyme. nih.gov By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways essential for cell growth and proliferation. Feedback inhibition, where a product of a metabolic pathway acts as a non-competitive inhibitor for an enzyme earlier in the pathway, is another critical regulatory mechanism that can be influenced by small molecules. nih.gov

The specificity of a drug's action is determined by its interaction with particular biological targets. For pyrimidine analogues, a significant amount of research has focused on their interaction with protein kinases. Kinases are a large family of enzymes that play critical roles in regulating most major cellular processes.

One of the most well-studied targets for pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a tyrosine kinase that, upon activation, initiates signaling cascades that promote cell growth, proliferation, and survival. nih.gov Certain 4-aminopyrido[d]pyrimidine derivatives, which share a structural resemblance to this compound, have been identified as potent inhibitors of the EGFR's tyrosine kinase function. nih.gov These compounds act at the ATP-binding site of the receptor, effectively blocking its ability to autophosphorylate and activate downstream signaling pathways. nih.gov The interaction is highly specific, and minor structural modifications to the pyrimidine ring or its substituents can dramatically alter the compound's binding affinity and inhibitory potency. nih.gov

Beyond enzyme inhibition, some pyrimidine analogues can interfere directly with the replication and function of nucleic acids (DNA and RNA). The structural similarity of these compounds to the natural pyrimidine bases (cytosine and thymine) allows them to be mistakenly incorporated into DNA or RNA, or to inhibit the enzymes responsible for nucleic acid synthesis.

Conflicts between DNA replication and transcription can lead to replication fork arrest and the formation of DNA breaks, which are sources of genomic instability. nih.gov Some compounds can exacerbate this instability. Potential mechanisms by which small molecules could interfere with replication include:

Preventing the synthesis of either the leading or lagging DNA strand. nih.gov

Inhibiting key proteins in DNA repair pathways, such as RAD51, which is central to homologous recombination. researchgate.net Small molecule inhibitors of RAD51 can block its ability to mediate D-loop formation, a critical step in repairing DNA double-strand breaks. researchgate.net

Targeting viral promoters to interfere with the replication of viral RNA. nih.gov

While direct evidence for this compound in these specific processes is an area of ongoing research, the general principle of pyrimidine analogues acting as disruptors of nucleic acid metabolism is well-established in medicinal chemistry.

Research in Anticancer Therapeutics

The molecular mechanisms described above, particularly the inhibition of key enzymes like tyrosine kinases, make pyrimidine derivatives a highly investigated class of compounds in the search for new anticancer agents. Their ability to halt the uncontrolled growth of cancer cells is a direct result of their molecular actions.

Tyrosine kinases are a family of enzymes that are frequently overactive or mutated in various forms of cancer, leading to uncontrolled cell proliferation and survival. This makes them a prime target for anticancer drug development. semanticscholar.org Pyrimidine derivatives have proven to be a versatile scaffold for designing potent and selective tyrosine kinase inhibitors.

Research into 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines, which are structurally related to this compound, has demonstrated potent inhibition of the EGFR tyrosine kinase. nih.gov These compounds function as ATP-competitive inhibitors. nih.gov The inhibitory activity is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For some of these pyrimidine derivatives, IC50 values against EGFR are in the nanomolar and even picomolar range, indicating extremely high potency. nih.gov For example, the 6-(methylamino)pyrido[3,4-d]pyrimidine analogue showed an IC50 of 0.008 nM. nih.gov A positive correlation has been found between the inhibition of the isolated EGFR enzyme and the inhibition of its autophosphorylation in cancer cell lines like A431, confirming the cellular activity of these compounds. nih.gov

| Compound Series | Substitution | Target | IC50 (nM) |

| 4-[(3-bromophenyl)amino]quinazoline | - | EGFR Tyrosine Kinase | 0.029 |

| 7-substituted pyrido[4,3-d]pyrimidine | 7-(methylamino) | EGFR Tyrosine Kinase | 0.13 |

| 6-substituted pyrido[3,4-d]pyrimidine | 6-(methylamino) | EGFR Tyrosine Kinase | 0.008 |

This table presents IC50 values for select pyrimidine derivatives against EGFR tyrosine kinase, demonstrating high-potency inhibition. Data sourced from J Med Chem. 1996;39(9):1823-35. nih.gov

The inhibition of critical enzymes like tyrosine kinases by pyrimidine derivatives translates directly into the inhibition of cancer cell proliferation. By blocking the signaling pathways that drive cell division, these compounds can arrest the cell cycle, preventing cancer cells from multiplying.

The antiproliferative activity of small molecule inhibitors is often evaluated against a panel of human cancer cell lines. mdpi.comnih.gov The mechanisms underlying this activity can include:

Cell Cycle Arrest: Many kinase inhibitors cause cells to accumulate in a specific phase of the cell cycle. For instance, some compounds can induce a reduction in the percentage of cells in the S and G2/M phases, with a corresponding increase in the G1 phase. nih.gov This indicates a halt in cell cycle progression before DNA replication can occur.

Modulation of Cell Cycle Proteins: This cell cycle arrest is often a consequence of altering the phosphorylation state of key regulatory proteins. One such protein is the retinoblastoma protein (Rb). By inhibiting the kinases that phosphorylate Rb, compounds can keep Rb in its active, hypophosphorylated state, where it prevents the cell from progressing from the G1 to the S phase. nih.gov

Efficacy Against Specific Cancer Cell Lines

Analogues of this compound have been the subject of investigation for their cytotoxic effects against various human cancer cell lines. Research has demonstrated that modifications to the pyrimidine scaffold can lead to compounds with significant antiproliferative activity. nih.gov For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues were tested for their anticancer activity across a panel of 58 cancer cell lines. mdpi.com

One of the tested compounds, designated 4e , showed notable activity against the CNS cancer cell line SNB-75, with a Percent Growth Inhibition (PGI) of 41.25%. mdpi.com Another compound from the same series, 4i , which features a 2,6-dimethyl substitution, was identified as a lead compound, demonstrating the most significant anticancer activity with a mean Growth Percent (GP) of 97.48 across the panel. mdpi.com The five cancer cell lines most susceptible to compound 4i were SNB-75 (PGI 38.94%), UO-31 (Renal, PGI 30.14%), CCRF-CEM (Leukemia, PGI 26.92%), EKVX (Non-Small Cell Lung, PGI 26.61%), and OVCAR-5 (Ovarian, PGI 23.12%). mdpi.com

Further studies on different scaffolds incorporating a brominated moiety have also shown promise. For example, silyl (B83357) derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one demonstrated potent activity, particularly against colon cancer cell lines. mdpi.com Compounds 3a and 3d from this series exhibited excellent antiproliferative activity in the HCT-116 colon cancer cell line with IC50 values of 1.3 μM and 1.6 μM, respectively. mdpi.com These findings highlight the potential of bromine-substituted heterocyclic compounds in the development of targeted anticancer agents.

Table 1: Anticancer Activity of Selected Brominated Heterocyclic Analogues

| Compound | Cancer Cell Line | Cancer Type | Measurement | Value | Reference |

|---|---|---|---|---|---|

| 4e | SNB-75 | CNS Cancer | PGI | 41.25% | mdpi.com |

| 4i | SNB-75 | CNS Cancer | PGI | 38.94% | mdpi.com |

| 4i | UO-31 | Renal Cancer | PGI | 30.14% | mdpi.com |

| 4i | CCRF-CEM | Leukemia | PGI | 26.92% | mdpi.com |

| 4i | EKVX | Non-Small Cell Lung | PGI | 26.61% | mdpi.com |

| 4i | OVCAR-5 | Ovarian Cancer | PGI | 23.12% | mdpi.com |

| 3a | HCT-116 | Colon Cancer | IC50 | 1.3 µM | mdpi.com |

| 3d | HCT-116 | Colon Cancer | IC50 | 1.6 µM | mdpi.com |

Induction of Cell Cycle Arrest

The mechanism underlying the anticancer efficacy of pyrimidine analogues often involves the disruption of the normal cell cycle progression in cancer cells. Several studies have shown that these compounds can induce cell cycle arrest, typically at the G2/M phase, thereby preventing mitosis and leading to apoptosis. nih.govnih.gov

For example, a stilbenoid analogue, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), was found to be a potent inhibitor of cancer cell growth, inducing arrest at the G2/M phase of the cell cycle in human lung cancer cells (A549). nih.gov This arrest was associated with the elevated expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov Furthermore, a down-regulation of the checkpoint protein cyclin B1 was observed, which is well-correlated with G2/M arrest. nih.gov

Similarly, other novel compounds have been shown to block cells in the G2/M phase in a concentration-dependent manner. nih.gov In Jurkat cells, treatment with a quinoline (B57606) analogue led to a significant increase in the G2/M cell population, rising from 9.4% in the control group to 77% after 24 hours of treatment. nih.gov This was accompanied by a decrease in the G1 cell population from 47% to 3%. nih.gov The induction of G2/M arrest is a key mechanism by which these compounds inhibit cell proliferation and trigger programmed cell death. nih.gov

Investigation of Antimicrobial and Antiviral Properties

Derivatives of this compound have been explored for their potential as antimicrobial and antiviral agents, demonstrating a broad spectrum of activity in preclinical studies.

Antibacterial Activities and Spectrum

The antibacterial potential of pyrimidine analogues has been evaluated against a range of pathogenic bacteria. Research into novel 5-bromoisatin (B120047) based pyrimidine derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. ajpp.in The minimum inhibitory concentration (MIC) of these compounds was determined using the tube dilution method against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). ajpp.innih.gov

In a study of quinoxaline-based compounds, analogues 5m–5p exhibited good to moderate antibacterial activity, particularly against Gram-positive bacteria. nih.gov Compound 5p was identified as a potent broad-spectrum agent, showing the highest activity against S. aureus with a MIC of 4 μg/mL and against B. subtilis with a MIC of 8 μg/mL. nih.gov The activity of these compounds is often attributed to their ability to compromise the structural integrity of the bacterial cell membrane. nih.gov

Table 2: Antibacterial Spectrum of Selected Pyrimidine Analogues

| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5p | S. aureus | Positive | 4 | nih.gov |

| 5p | B. subtilis | Positive | 8 | nih.gov |

| 5m-5p | S. aureus | Positive | 4-16 | nih.gov |

| 5m-5p | B. subtilis | Positive | 8-32 | nih.gov |

| 5m-5p | MRSA | Positive | 8-32 | nih.gov |

| 5m-5p | E. coli | Negative | 4-32 | nih.gov |

Antiviral Activities and Mechanisms

The pyrimidine core is fundamental to a number of clinically important antiviral drugs, and research continues to explore new derivatives for this purpose. nih.gov A significant area of this research has focused on the inhibition of viral replication, particularly for retroviruses like HIV. ajpp.in

The reverse transcriptase (RT) enzyme is a critical target for anti-HIV therapies, as it is essential for converting the viral RNA genome into DNA. mdpi.comselleckchem.com Many pyrimidine analogues function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to a hydrophobic pocket on the RT enzyme, inducing a conformational change that disrupts its catalytic activity. mdpi.comnih.gov

Studies on novel NBD (nitrobenzoxadiazole) compounds, which act as HIV-1 entry antagonists, also revealed modest activity against HIV-1 RT. nih.gov The compounds NBD-14204 and NBD-14208 inhibited HIV-1 RT with IC50 values of 8.3 ± 1.2 μM and 5 ± 0.5 μM, respectively. nih.gov This dual mechanism of action—inhibiting both viral entry and reverse transcription—makes such compounds interesting candidates for further development. The search for new compounds with inhibitory activity against HIV-1 RT remains a key strategy in developing alternative or complementary therapies to current antiretroviral treatments. nih.gov

Anti-inflammatory Research

Pyrimidine derivatives have been extensively investigated for their anti-inflammatory properties. nih.gov Several pyrimidine analogues are already in clinical use as anti-inflammatory drugs. nih.gov The primary mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), prostaglandins (B1171923) (PGE2), and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.govnih.govfrontiersin.org

Research on pyrazolo[3,4-d]pyrimidine analogues demonstrated significant anti-inflammatory effects and selective COX-2 inhibitory potential. nih.gov In one study, compounds 60-63 showed better anti-inflammatory effects than the reference drug diclofenac (B195802) and were identified as potent COX-2 inhibitors. nih.gov The underlying mechanism was a strong suppression of PGE2. nih.gov For example, at a dose of 5 mg/kg, compound 63 exhibited a 95.88% inhibition of oedema and a 92.09% inhibition of PGE2. nih.gov These findings underscore the potential of the pyrimidine scaffold in designing novel and effective anti-inflammatory agents. mdpi.commdpi.com

Table 3: Anti-inflammatory Activity of Selected Pyrazolo[3,4-d]pyrimidine Analogues

| Compound | Dose (mg/kg) | % Inhibition of Oedema | % Inhibition of PGE2 | Reference |

|---|---|---|---|---|

| 60 | 5 | 89.35 | 96.89 | nih.gov |

| 61 | 5 | 91.06 | 90.00 | nih.gov |

| 62 | 5 | 87.98 | 86.00 | nih.gov |

| 63 | 5 | 95.88 | 92.09 | nih.gov |

| Diclofenac | 5 | 85.44 | 84.87 | nih.gov |

Neuroprotective Potential and Associated Mechanisms

Pyrimidine derivatives have demonstrated notable neuroprotective effects, primarily attributed to their antioxidant and anti-inflammatory properties. nih.govnih.gov These compounds show potential in mitigating the progression of neurodegenerative diseases like Alzheimer's. nih.govnih.gov The neuroprotective mechanisms of pyrimidine analogues are often linked to their ability to scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage. nih.gov

Research into novel pyrrolopyrimidine antioxidants, such as U-101033E and U-104067F, has shown significant attenuation of post-ischemic loss of dopaminergic neurons. nih.gov This suggests a mechanism involving the mitigation of oxygen radical-induced lipid peroxidation. nih.gov Furthermore, some pyrimidine-based compounds have been identified as inhibitors of kinases implicated in neurodegeneration, highlighting another avenue for their neuroprotective action. acs.org While direct studies on this compound are limited, the broader class of pyrimidine derivatives shows promise in the development of therapies for neurological insults and degenerative conditions.

Emerging Therapeutic Applications

The versatile scaffold of this compound and its analogues has led to the exploration of their utility in a variety of therapeutic areas.

Role in Immunology and Immuno-oncology

The field of immuno-oncology, which leverages the body's immune system to combat cancer, has seen the development of various therapeutic modalities, including small molecules. nih.gov Pyrimidine derivatives, as a class, are known to possess immunomodulatory activities. nih.gov For instance, certain adenosine (B11128) analogues, which share structural similarities with pyrimidine nucleosides, have demonstrated immunomodulatory properties that contribute to their antiviral activity. embopress.org This suggests that pyrimidine analogues could be designed to modulate immune responses in the context of cancer therapy. The development of small molecules that can target immune checkpoints or other aspects of the tumor microenvironment is an active area of research. nih.gov While specific studies on the immuno-oncological role of this compound are not yet prevalent, the foundational chemistry of pyrimidines suggests this as a promising future direction.

Therapeutic Implications in Neurological Disorders and Chronic Pain

The anti-inflammatory and neuroprotective properties of pyrimidine derivatives also position them as potential candidates for treating neurological disorders and chronic pain. researchgate.net Inflammation is a key component in the pathology of many neurological diseases and chronic pain states. nih.gov Pyrimidine analogues have been shown to inhibit key inflammatory mediators. nih.govresearchgate.net

A study on novel coumarin-pyrimidine hybrids, including bromo-substituted derivatives, demonstrated significant analgesic activity in preclinical models. researchgate.net This analgesic effect is a crucial therapeutic goal in the management of chronic pain. The development of organic small molecules for pain management is an ongoing effort, with a focus on targets like cyclooxygenase enzymes and cannabinoid receptors. nih.gov The structural versatility of pyrimidine derivatives allows for the design of compounds that could potentially interact with these or other novel pain-related targets.

Applications in Diabetes Mellitus Treatment

Pyrimidine derivatives have emerged as a significant class of compounds in the development of antidiabetic agents. nih.gov One of the key mechanisms of action is the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones responsible for regulating blood glucose levels. pnrjournal.com Several pyrimidine-based DPP-IV inhibitors have been investigated. pnrjournal.com

Another important therapeutic strategy for type 2 diabetes is the inhibition of α-glucosidase and α-amylase, enzymes that break down carbohydrates. researchgate.net By inhibiting these enzymes, pyrimidine derivatives can delay glucose absorption and lower postprandial blood glucose levels. researchgate.netnih.gov Structure-activity relationship studies have shown that specific substitutions on the pyrimidine ring can significantly enhance antidiabetic activity. nih.govresearchgate.net

| Compound Class | Mechanism of Action | Therapeutic Target | Reference |

| Pyrimidinediones | DPP-IV Inhibition | Dipeptidyl peptidase-IV | pnrjournal.com |

| Pyrimidine Hybrids | α-Glucosidase/α-Amylase Inhibition | α-Glucosidase, α-Amylase | nih.govresearchgate.netnih.gov |

| Thiazolopyrimidines | Antidiabetic and antioxidant | Multiple | nih.gov |

Development as Bronchodilators for Respiratory Diseases

Certain pyrimidine analogues have been investigated for their potential as bronchodilators in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were designed and synthesized as phosphodiesterase 4B (PDE4B) inhibitors. nih.gov PDE4 is a key enzyme in the inflammatory cascade in the airways, and its inhibition leads to smooth muscle relaxation and reduced inflammation.

In a study, compound 7e from this series showed significant PDE4B inhibition, and compounds 7f and 7e exhibited promising bronchodilator activity with EC50 values of 18.6 µM and 57.1 µM, respectively, which were significantly better than the standard drug theophylline (B1681296) (EC50 = 425 µM). nih.gov Molecular docking studies confirmed the binding of these compounds to the active site of PDE4B. nih.gov

| Compound | PDE4B Inhibition (%) at 10 µM | Bronchodilator Activity (EC50, µM) |

| 7e | 41.80 | 57.1 |

| 7f | Not specified | 18.6 |

| Theophylline | Not specified | 425 |

Antihypertensive Activity

The structural similarity of certain pyrimidine derivatives to dihydropyridine (B1217469) (DHP) calcium channel blockers like nifedipine (B1678770) has prompted research into their antihypertensive properties. researchgate.netosti.govnih.gov A number of pyrimidine derivatives have been designed to act as bioisosteres of the pyridine (B92270) ring in DHPs. researchgate.netosti.gov

Studies have shown that some of these pyrimidine analogues exhibit significant blood pressure-lowering effects in animal models. nih.gov The mechanisms underlying this antihypertensive activity are believed to involve calcium channel blockade. researchgate.netnih.govresearchgate.net For instance, certain pyrimidine derivatives were found to relax phenylephrine (B352888) and K+-induced contractions in isolated rat aortic rings, which is indicative of calcium channel antagonism. researchgate.net Furthermore, some compounds were observed to increase the expression of endothelial nitric oxide synthase (eNOS), suggesting a vasodilatory mechanism involving nitric oxide. researchgate.netosti.gov

| Compound Class | Proposed Mechanism of Action | Key Findings | Reference |

| Nifedipine-like Pyrimidines | Calcium Channel Blockade | Decrease in mean arterial blood pressure | researchgate.netosti.govnih.gov |

| Pyrimidinetriones | Vasodilation (Ca++ antagonism, antioxidant, anti-inflammatory) | Relaxation of aortic rings, diuretic and antiplatelet effects | researchgate.net |

Antileishmanial Activity

The pyrimidine scaffold is a crucial component in the development of novel therapeutic agents, including those targeting parasitic diseases like leishmaniasis. Research into pyrimidine analogues has identified several compounds with significant antileishmanial properties. Fused heterocyclic systems containing a pyrimidine ring, such as imidazo[1,2-a]pyrimidines and pyrimido[5,4-d]pyrimidines, have been a particular focus of these investigations.

Studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives have revealed compounds with potent activity against Leishmania amazonensis. One analogue, compound 24 (a C3-cyano phenyl substituted imidazo-pyrimidine), demonstrated noteworthy efficacy against both the promastigote (IC₅₀ = 8.41 μM) and intracellular amastigote (IC₅₀ = 6.63 μM) forms of the parasite. mdpi.com This activity was found to be approximately twice as potent as the reference drug miltefosine (B1683995) (IC₅₀ = 15.05 μM and 12.52 μM for promastigotes and amastigotes, respectively). mdpi.com The selective action against the amastigote stage, which is responsible for human disease, highlights the therapeutic potential of this scaffold. mdpi.com

Similarly, a series of pyrimido[5,4-d]pyrimidine (B1612823) derivatives were designed and evaluated for their activity against Leishmania infantum. Within this series, compound 4c emerged as the most active, exhibiting an IC₅₀ value of 3.13 μM. mdpi.com This compound was also associated with very low cytotoxicity against the human THP1 cell line (CC₅₀ > 100 μM), resulting in a high selectivity index (SI > 32), which indicates a favorable profile for further development. mdpi.com The success of these fused pyrimidine systems underscores their value as pharmacophores for new antileishmanial drugs. mdpi.com

Table 1: Antileishmanial Activity of Selected Pyrimidine Analogues

| Compound ID | Scaffold | Target Species | Activity (Form) | IC₅₀ (μM) | Reference Drug (IC₅₀ μM) |

|---|---|---|---|---|---|

| Compound 24 | Imidazo[1,2-a]pyrimidine | L. amazonensis | Promastigote | 8.41 | Miltefosine (15.05) |

| Compound 24 | Imidazo[1,2-a]pyrimidine | L. amazonensis | Amastigote | 6.63 | Miltefosine (12.52) |

| Compound 4c | Pyrimido[5,4-d]pyrimidine | L. infantum | Amastigote | 3.13 | Not Specified |

Antioxidant Effects

Pyrimidine derivatives are recognized for their potential as antioxidant agents, capable of mitigating oxidative stress associated with numerous pathological conditions. ijpsonline.com The antioxidant capacity of these compounds is often evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and lipid peroxidation inhibition tests. ajol.infonih.gov

Research has shown that the antioxidant potential of the pyrimidine core can be significantly influenced by the nature and position of its substituents. For instance, the presence of electron-donating groups on the pyrimidine nucleus can enhance its radical scavenging ability. researchgate.net Conversely, other studies have found that electron-withdrawing groups, such as chloro and bromo substituents, can also lead to potent antioxidant activity. ijpsonline.comresearchgate.net This suggests a complex relationship between the electronic properties of the substituents and the resulting antioxidant profile.

In one study, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and tested for their antioxidant effects. While these compounds showed limited interaction with the DPPH radical, they were found to be strong inhibitors of AAPH-induced lipid peroxidation, with some derivatives exhibiting high inhibitory activity ranging from 33% to 99%. mdpi.com Another investigation of pyrimidinone derivatives using the DPPH assay identified compounds 4d and 4j as having remarkable radical scavenging activity, comparable to the standard antioxidant ascorbic acid. derpharmachemica.com These findings confirm that the pyrimidine scaffold is a versatile foundation for developing effective antioxidants. mdpi.com

Table 2: Antioxidant Profile of Selected Pyrimidine Derivatives

| Compound Class | Assay Method | Key Findings | Notable Compounds |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Lipid Peroxidation Inhibition | Strong inhibition (33-99%) | 2g , 2h |

| Pyrimidinones | DPPH Radical Scavenging | Remarkable activity comparable to ascorbic acid | 4d , 4j |

| Tetrahydroimidazo[1,2-α]pyrimidines | DPPH Radical Scavenging | Excellent activity due to electron-releasing groups | 3a , 3b |

| Substituted Pyrimidines | Nitric Oxide Scavenging | Potent activity with electron-withdrawing groups | 8b4 |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Impact of Substituent Patterns on Pharmacological Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine analogues, SAR investigations have provided critical insights into the features required for potent pharmacological effects, such as antileishmanial and antioxidant activities.

In the context of antileishmanial activity, SAR analysis of imidazo[1,2-a]pyrimidine derivatives revealed the critical importance of the substituent at the C3 position. A C3-nitro phenyl substituted analogue was found to be devoid of biological activity. mdpi.com In stark contrast, the introduction of a 3-cyano phenyl group at the same position resulted in the most potent compound in the series, demonstrating strong activity against both promastigote and amastigote forms of L. amazonensis. mdpi.com This highlights that small modifications to a substituent can dramatically alter the pharmacological profile, turning an inactive compound into a highly effective one.

For pyrimido[5,4-d]pyrimidines, the activity against L. infantum was strongly dependent on the groups at the C4 and C8 positions. The most active compound, 4c , featured a hydrazino group (NHNH₂) at C4 and a 3-(4'-pyridinylCH₂O)C₆H₄ group at C8. mdpi.com The combination of high potency and low cytotoxicity associated with this specific substitution pattern underscores its importance for the observed biological effect. mdpi.com

Regarding antioxidant properties, SAR studies indicate that the electronic nature of substituents plays a key role. The presence of electron-releasing groups on a benzylidene moiety attached to a tetrahydroimidazo[1,2-a]pyrimidine core was shown to confer excellent radical scavenging activity. ijpsonline.com However, other studies have demonstrated that halogenation with electron-withdrawing atoms like bromine and chlorine can also enhance antioxidant effects, potentially by increasing the molecule's ability to penetrate lipid membranes where oxidative damage often occurs. ijpsonline.comresearchgate.net

Rational Design for Optimization of Pharmacological Properties

Rational drug design is a strategy that utilizes the knowledge gained from SAR studies to guide the synthesis of new molecules with improved efficacy, selectivity, and other pharmacological properties. The design of novel drugs is a complex process where computational methods and prior knowledge of SAR are leveraged to create target-oriented lead compounds.

The SAR findings for pyrimidine analogues provide a clear roadmap for optimization. For example, the discovery that a 3-cyano phenyl group at the C3 position of the imidazo[1,2-a]pyrimidine scaffold is crucial for antileishmanial activity provides a strong rationale for designing new derivatives. mdpi.com A rational approach would involve synthesizing a library of compounds where the cyano group is replaced with other small, electron-withdrawing bioisosteres to explore whether activity can be further enhanced. Additionally, the phenyl ring could be substituted with other heterocyclic rings to probe their interaction with the biological target.

Similarly, the SAR data for the antileishmanial pyrimido[5,4-d]pyrimidines points to the importance of the hydrazino group at C4 and the specific ether linkage at C8. mdpi.com A rational design strategy would focus on maintaining the hydrazino moiety while systematically modifying the substituent at C8. This could involve altering the length of the linker, changing the position of the nitrogen on the pyridine ring, or replacing the pyridine with other aromatic systems to optimize the compound's potency and selectivity. This targeted approach, informed by existing SAR, accelerates the discovery of more effective drug candidates by focusing synthetic efforts on chemical space that is most likely to yield positive results.

Computational and Theoretical Studies of 5 Bromo 4 Isopropylpyrimidine

Molecular Modeling and Docking Studies for Biological Target Interaction Prediction

Currently, there are no published molecular modeling or docking studies for 5-Bromo-4-isopropylpyrimidine. This type of research is crucial for identifying potential biological targets and elucidating the mechanism of action for a compound.

Typically, molecular docking simulations would be employed to predict the binding affinity and orientation of this compound within the active site of various proteins. The results of such studies are often presented in a table format, detailing parameters like binding energy, inhibition constants (Ki), and the specific amino acid residues involved in the interaction.

Table 1: Illustrative Example of Molecular Docking Data (Hypothetical)

| Target Protein | Binding Energy (kcal/mol) | Predicted Ki (nM) | Interacting Residues |

| Protein Kinase X | -8.5 | 150 | Met120, Leu173, Val104 |

| Cyclooxygenase-2 | -7.9 | 320 | Arg120, Tyr355, Val523 |

| Carbonic Anhydrase | -6.2 | 2100 | His94, His96, Thr199 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound are available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

There is a lack of available quantum chemical calculations for this compound. These theoretical studies provide deep insights into the electronic properties and chemical reactivity of a molecule.

Methods such as Density Functional Theory (DFT) are commonly used to calculate a variety of molecular properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters are instrumental in predicting the kinetic stability and reactivity of a compound.

Table 2: Illustrative Example of Quantum Chemical Calculation Results (Hypothetical)

| Parameter | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates the polarity of the molecule |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound are available.

Predictive Modeling of Biological Activity and ADMET Properties

In the absence of experimental data, predictive modeling for the biological activity and ADMET properties of this compound has not been published. In silico ADMET prediction is a vital component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process.

A variety of computational models are used to predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Illustrative Example of Predicted ADMET Properties (Hypothetical)

| ADMET Property | Predicted Value | Interpretation |

| Aqueous Solubility | -3.5 (logS) | Moderately soluble |

| Blood-Brain Barrier Permeability | High | Likely to cross the blood-brain barrier |

| Human Intestinal Absorption | >90% | Well-absorbed from the gut |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound are available.

Future Perspectives and Research Directions for 5 Bromo 4 Isopropylpyrimidine

Rational Design and Synthesis of Next-Generation Therapeutic Agents

The 5-bromo-4-isopropylpyrimidine core is a promising starting point for the rational design of new therapeutic agents. The bromine atom is a particularly useful functional group, enabling a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl or heteroaryl groups. This synthetic versatility permits the creation of large libraries of novel derivatives for screening against a wide range of diseases.

Researchers are actively designing and synthesizing novel pyrimidine (B1678525) derivatives based on similar scaffolds for numerous therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. wikipedia.orgnih.gov For instance, studies have shown that novel 5-bromo-pyrimidine derivatives exhibit significant in vitro anticancer activity against various human cancer cell lines, including cervix, lung, breast, and ovarian cancer. wikipedia.org The design strategy often involves a multi-step synthesis starting from a di- or tri-substituted pyrimidine, followed by nucleophilic substitution and coupling reactions to build molecular complexity. nih.govmdpi.com

Future work will likely focus on using computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of this compound derivatives. By predicting how modifications to the pyrimidine ring will affect binding to specific biological targets, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. nih.gov This approach accelerates the drug discovery process and increases the likelihood of developing potent and selective drugs for conditions ranging from cancer to metabolic disorders. nih.govresearchgate.net

| Starting Scaffold | Synthetic Approach | Therapeutic Target/Application | Key Findings |

| 5-Bromo-2,4-dichloropyrimidine | Multi-step synthesis involving nucleophilic substitution and coupling reactions. wikipedia.org | Anticancer, Antimicrobial | Synthesized compounds showed excellent anticancer activity against multiple human cancer cell lines. wikipedia.org |

| Chalcones and Guanidine Hydrochloride | Cyclization reaction to form the pyrimidine core. nih.gov | Bone Anabolic Agents (Osteoporosis) | Identified a derivative that promotes osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov |

| 2,4,5-Trichloropyrimidine | SNAr reaction followed by amide formation and coupling with anilines. nih.gov | EGFR Inhibitors (Cancer) | A synthesized compound showed potent activity against EGFR triple mutant cell lines. nih.gov |

Identification and Validation of Novel Biological Targets

A key area of future research for derivatives of this compound is the identification and validation of new biological targets. The broad biological activity of pyrimidine-based compounds suggests they can interact with a wide array of proteins and enzymes. researchgate.net High-throughput screening of libraries derived from this compound against panels of kinases, proteases, and other enzymes can uncover previously unknown molecular targets.

Current research on analogous pyrimidine structures has identified several key targets in oncology:

Kinases: Pyrimidine derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation. This includes targeting receptor tyrosine kinases like VEGFR-2 and HER-2, which are involved in angiogenesis and tumor growth. researchgate.net Fused pyridopyrimidine analogs are also well-known kinase inhibitors in cancer chemotherapy. researchgate.netgoogle.com

Pyrimidine Metabolism Enzymes: The de novo pyrimidine biosynthesis pathway is essential for nucleic acid synthesis and is often upregulated in cancer cells. Dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in this pathway, has emerged as a significant therapeutic target. scbt.comnih.gov Inhibition of DHODH can lead to pyrimidine starvation, which in turn shuts down protein translation and induces differentiation in cancer cells like acute myeloid leukemia (AML). scbt.comnih.gov

Signaling Pathways: Research has shown that targeting pyrimidine metabolism can have downstream effects on major signaling pathways, including those regulated by KRAS, p53, and PI3K, which are frequently mutated in human cancers. aip.org

The validation of these and other novel targets will be crucial. This involves confirming the mechanism of action through biochemical and cell-based assays, and ultimately, in preclinical models. Identifying the specific proteins that this compound derivatives interact with will pave the way for developing highly targeted therapies with potentially fewer side effects.

| Biological Target Class | Specific Target Example | Associated Disease | Therapeutic Strategy |

| Receptor Tyrosine Kinases | VEGFR-2 / HER-2 researchgate.net | Cancer | Dual inhibition to enhance antitumor activity and potentially overcome drug resistance. researchgate.net |

| Metabolic Enzymes | Dihydroorotate Dehydrogenase (DHODH) scbt.comaip.org | Acute Myeloid Leukemia (AML), Solid Tumors | Inhibit de novo pyrimidine synthesis, leading to cancer cell differentiation and death. scbt.comaip.org |

| Signaling Pathway Proteins | PI3K / mTOR google.com | Cancer | Inhibit key regulators of cell growth and proliferation that are often dysregulated in cancer. google.com |

| Efflux Pumps | P-glycoprotein (P-gp) | Multidrug-Resistant Cancer | Inhibit the pump to increase intracellular concentration of chemotherapeutic drugs. |

Strategies to Overcome Drug Resistance in Pyrimidine-Based Therapies

Drug resistance is a major obstacle in cancer treatment, limiting the long-term effectiveness of many therapies. cymitquimica.comsunshine-oled.com Future research involving this compound derivatives will likely focus on developing strategies to circumvent these resistance mechanisms.

Several promising approaches are being explored:

Combination Therapies: Using pyrimidine-based drugs in combination with other anticancer agents can create synergistic effects and target multiple cellular pathways simultaneously, reducing the likelihood of resistance emerging. cymitquimica.com For example, inhibiting the pyrimidine synthesis pathway with a DHODH inhibitor can sensitize cancer cells to conventional chemotherapies like doxorubicin (B1662922) or gemcitabine. aip.org

Targeting Efflux Pumps: A common resistance mechanism is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove therapeutic agents from cancer cells. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to act as P-gp inhibitors, thereby reversing resistance to drugs like paclitaxel (B517696) and doxorubicin. Designing derivatives of this compound that also possess this inhibitory activity could enhance the efficacy of co-administered drugs.

Development of Covalent and Allosteric Inhibitors: Designing drugs that bind covalently or to allosteric sites on their target protein can be an effective strategy to overcome resistance caused by mutations in the primary binding site. cymitquimica.com The reactivity of the pyrimidine scaffold can be tuned to achieve this.

Targeted Protein Degradation: An emerging strategy is the use of PROteolysis TArgeting Chimeras (PROTACs). cymitquimica.com These molecules link a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A this compound derivative could be designed as the "warhead" that binds to a resistant protein, leading to its destruction rather than just its inhibition. nih.govcymitquimica.com

By incorporating these strategies into the design of new therapeutic agents, researchers can develop more robust pyrimidine-based therapies that remain effective even as cancers evolve.

Exploration of Applications in Advanced Materials Science and Nanotechnology

Beyond its therapeutic potential, the pyrimidine scaffold is finding increasing application in materials science and nanotechnology due to its unique electronic and photophysical properties. The electron-accepting nature of the pyrimidine ring makes it a valuable building block for functional organic materials. researchgate.net

Future research directions for this compound in this domain include:

Organic Light-Emitting Diodes (OLEDs): Phenyl-pyrimidine derivatives have been successfully designed and synthesized as emitter materials for OLEDs. The pyrimidine core acts as a strong electron acceptor, which is a crucial property for materials used in the emissive layer of these devices. Research could explore how the bromo- and isopropyl-substituents on the pyrimidine ring influence properties like thermal stability, emission wavelength, and quantum efficiency, potentially leading to more efficient and durable display technologies.

Fluorescent Nanoparticles for Sensing: Pyrimidine derivatives have been used to create fluorescent organic nanoparticles (FONPs). aip.org These FONPs can function as selective sensors; for example, a pyrimidine-based nanoparticle has been developed that shows enhanced fluorescence in the presence of the bacterium Pseudomonas aeruginosa, allowing for its detection. aip.org This opens the door for developing novel diagnostic tools and environmental sensors based on this compound.

Nanocatalysts: Nanoparticles containing metals and phosphate, such as nano-NiZr4(PO4)6, have been used as efficient and reusable catalysts for the synthesis of pyrimidine compounds. This demonstrates the synergy between nanotechnology and pyrimidine chemistry. Future work could investigate the use of pyrimidine derivatives themselves as ligands or components in novel nanocatalysts for a variety of chemical transformations.

Non-Linear Optical (NLO) Materials: Molecules with an extended π-conjugated system that includes a pyrimidine ring have been studied for their NLO properties. researchgate.net These materials are important for applications in telecommunications and photonics. The 5-bromo position on the pyrimidine ring is an ideal site for synthetic elaboration to extend the conjugation of the molecule, a key requirement for achieving desirable NLO properties. researchgate.net

The exploration of halogenated pyrimidines in these fields is driven by their distinct electronic structures and the synthetic handles they provide for creating complex, functional materials. cymitquimica.com

Q & A

Q. What are the recommended synthetic routes for 5-bromo-4-isopropylpyrimidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or functional group interconversion on a pyrimidine core. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled light conditions, while the isopropyl group may be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling). Key variables affecting yield include reaction temperature (optimal range: 0–25°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd catalysts for coupling) . Characterization via HPLC or GC-MS is critical to confirm purity (>95% by HLC methods) .

Q. How should researchers characterize this compound using spectroscopic techniques?

Infrared (IR) spectroscopy can identify functional groups like C-Br stretches (~550–600 cm⁻¹) and pyrimidine ring vibrations. Nuclear Magnetic Resonance (NMR) is essential for structural elucidation:

Q. What safety protocols are critical when handling this compound?

Due to acute toxicity (Hazard Class 3.1), use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation. Waste must be segregated and disposed via certified biohazard protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for halogenated pyrimidines?

Contradictions (e.g., unexpected peaks in NMR or IR) may arise from impurities, solvent interactions, or tautomerism. Perform the following:

Q. What strategies optimize regioselectivity in functionalizing this compound?

Regioselectivity challenges arise due to the electron-withdrawing bromine and steric hindrance from the isopropyl group. To enhance selectivity:

Q. How does the isopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky isopropyl group at the 4-position sterically hinders nucleophilic attack at adjacent positions, directing reactivity to the 2- or 6-positions of the pyrimidine ring. Kinetic studies (e.g., using Eyring plots) can quantify steric effects, while computational modeling (e.g., molecular docking) predicts accessible reaction sites .

Q. What are the applications of this compound in biological studies?

The compound serves as a precursor for kinase inhibitors or nucleotide analogs. For example:

- Kinase assays : Modify the bromine site to introduce fluorophores for binding studies .

- Antiviral research : Incorporate into prodrugs targeting viral polymerases . Validate biological activity via IC₅₀ measurements and crystallography (e.g., X-ray diffraction of inhibitor-enzyme complexes) .

Methodological Best Practices

- Purity validation : Use orthogonal methods (HPLC, melting point analysis) to confirm ≥98% purity, especially for biological assays .

- Data documentation : Record batch-specific details (CAS: [Insert from evidence], storage: −20°C in inert atmosphere) to ensure reproducibility .

- Ethical compliance : Adhere to institutional guidelines for chemical waste and toxicity reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.